1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(trifluoromethyl)piperidine
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Overview
Description
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(trifluoromethyl)piperidine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(trifluoromethyl)piperidine typically involves the formation of the thiadiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-methoxyethylamine with thiocarbonyl diimidazole to form the thiadiazole ring. This intermediate is then reacted with 4-(trifluoromethyl)piperidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(trifluoromethyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Trifluoromethylpiperidine Derivatives: Compounds with the trifluoromethyl group attached to the piperidine ring but lacking the thiadiazole moiety.
Uniqueness
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(trifluoromethyl)piperidine is unique due to the combination of the thiadiazole ring and the trifluoromethylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3OS/c1-18-7-4-9-15-10(19-16-9)17-5-2-8(3-6-17)11(12,13)14/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOLNZMVMGGYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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